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Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823 Get Quote

This guide provides a comprehensive comparison of the safety profile of LAS190792 (also

known as AZD8999), a novel investigational bifunctional muscarinic antagonist and β2-

adrenoceptor agonist (MABA), with other key inhaled bronchodilators used in the management

of chronic obstructive pulmonary disease (COPD). The comparators included in this analysis

are batefenterol (a MABA), tiotropium (a long-acting muscarinic antagonist, LAMA), and the

long-acting β2-agonists (LABAs) indacaterol and olodaterol.

This document is intended for researchers, scientists, and drug development professionals to

provide an objective overview based on available preclinical and clinical trial data.

Executive Summary
LAS190792 has demonstrated a generally favorable safety and tolerability profile in early-stage

clinical trials. Preclinical studies suggested a wide safety margin with minimal cardiac effects.[1]

The most frequently reported adverse event in a first-in-human study in asthmatics was

headache.[2] As a MABA, LAS190792 combines two bronchodilator mechanisms in a single

molecule, which is anticipated to provide enhanced efficacy.[3] Comparative data from later-

phase trials are needed for a more definitive assessment of its safety profile relative to

established therapies.

Mechanism of Action
LAS190792 is a potent dual-acting molecule that functions as both a muscarinic receptor

antagonist and a β2-adrenoceptor agonist.[1][4] This dual mechanism targets two key
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pathways in the pathophysiology of bronchoconstriction in COPD.
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Figure 1: Dual mechanism of action of LAS190792.

Comparative Safety Data
The following tables summarize the reported adverse events from clinical trials of LAS190792
and its comparators. It is important to note that the data for LAS190792 is from an early-phase,

single-dose study in a small cohort of patients with mild asthma, which may not be directly

comparable to the larger, longer-term studies in COPD patients for the other drugs.

Table 1: Non-Cardiac Adverse Events
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dependent)

Note: Dashes (-) indicate that data was not specifically reported in the provided search results.

Percentages for comparators are from various clinical trials and may not be directly comparable

due to differences in study design and duration.

Table 2: Serious Adverse Events (SAEs) and Cardiovascular Safety
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RR = Relative Risk, HR = Hazard Ratio. Dashes (-) indicate that data was not specifically

reported in the provided search results.

Experimental Protocols
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The safety of these compounds was evaluated in randomized, double-blind, placebo-controlled

clinical trials. Key aspects of the safety monitoring protocols are outlined below.

Adverse Event Monitoring and Reporting
In clinical trials for all the mentioned drugs, adverse events (AEs) were systematically collected

at each study visit.[7] AEs are defined as any untoward medical occurrence in a patient

administered a pharmaceutical product, which does not necessarily have a causal relationship

with the treatment.[8] The severity of AEs is typically graded on a scale (e.g., mild, moderate,

severe).[9] Serious Adverse Events (SAEs), which include events that are life-threatening,

result in hospitalization, or lead to significant disability, are reported to regulatory authorities.[8]

Cardiovascular Safety Assessment
Given the potential for β2-agonists and antimuscarinics to affect the cardiovascular system,

rigorous cardiac safety monitoring is a standard component of clinical trials for these drug

classes.
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Figure 2: General workflow for cardiovascular safety assessment in COPD clinical trials.

Standard assessments include:

12-lead Electrocardiograms (ECGs): Performed at baseline and at specified intervals during

the treatment period to monitor for changes in cardiac rhythm, heart rate, and intervals such

as QT/QTc.

Holter Monitoring: Continuous 24-hour ECG monitoring is often employed in dedicated

studies or in a subset of patients to provide a more detailed assessment of heart rate and

rhythm over an extended period.[3]

Vital Signs: Blood pressure and heart rate are monitored regularly throughout the trials.

Adjudication of Cardiovascular Events: In large-scale trials, an independent committee of

cardiovascular experts may be used to adjudicate all serious cardiovascular adverse events

to ensure consistent and unbiased assessment.

Discussion and Future Directions
The available data suggests that LAS190792 is a promising MABA with a favorable early-stage

safety profile. Its dual mechanism of action holds the potential for improved bronchodilation.

However, a definitive comparison with established treatments like tiotropium, indacaterol,

olodaterol, and other MABAs such as batefenterol requires data from larger, longer-term Phase

III clinical trials in the target COPD population.

Key areas for future investigation should include:

The long-term cardiovascular safety profile of LAS190792 in a large COPD patient

population, including those with cardiovascular comorbidities.

The incidence of class-specific adverse events, such as dry mouth (anticholinergic) and

tremor (β2-agonist), with chronic dosing.

Head-to-head comparative trials with other single-inhaler triple therapies.

As more data from the clinical development program of LAS190792 becomes available, a more

complete understanding of its comparative safety and its place in the management of COPD
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will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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